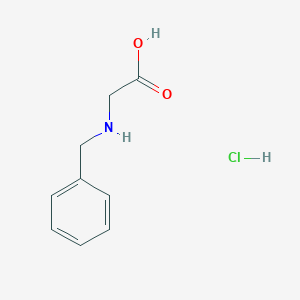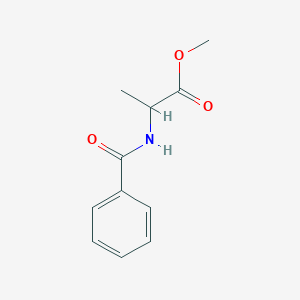
AC-Tyr(tbu)-OH
Descripción general
Descripción
“AC-Tyr(tbu)-OH” is a chemical compound with the molecular formula C15H21NO4 . It has an average mass of 279.332 Da and a mono-isotopic mass of 279.147064 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The IUPAC name for “AC-Tyr(tbu)-OH” is (2S)-2-(acetylamino)-3-(4-tert-butoxyphenyl)propanoic acid . The InChI code is 1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 .Physical And Chemical Properties Analysis
“AC-Tyr(tbu)-OH” is a solid substance that is white to off-white in color . It has a molecular weight of 279.34 . The boiling point is 493.3°C at 760 mmHg . It is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is room temperature, and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación
Peptide Quantification
AC-Tyr(tbu)-OH can be used in the quantification of peptides. The intrinsic fluorescence properties of tyrosine (Tyr) in AC-Tyr(tbu)-OH can be exploited for this purpose . This method involves quantification relative to a non-peptidic calibrant, N-acetyl-L-tyrosine ethyl ester . This approach is considered a promising solution to the challenging problem of absolute peptide quantification .
Protein Cleavage
AC-Tyr(tbu)-OH can be used in the cleavage of proteins. In this context, it can be used as an acylating reagent . This research aims to demonstrate the feasibility of using AC-Tyr(tbu)-OH as a cheap and environmentally friendly acylation reagent .
Functionalization of Proteins
AC-Tyr(tbu)-OH can be used in the functionalization of proteins. It can be used as an acylating reagent in the functionalization process .
Protein Conjugation
AC-Tyr(tbu)-OH can be used in the conjugation of proteins. It can be used as an acylating reagent in the conjugation process .
Spectroscopic Determination
AC-Tyr(tbu)-OH can be used in spectroscopic determination. The intrinsic UV-absorbing properties of tyrosine (Tyr) in AC-Tyr(tbu)-OH can be exploited for this purpose .
Degradation Analysis
AC-Tyr(tbu)-OH can be used in degradation analysis. It can be used as a reagent in degradation analysis of synthetic peptides .
Safety and Hazards
Mecanismo De Acción
Target of Action
AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of AC-Tyr(tbu)-OH are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .
Mode of Action
The mode of action of AC-Tyr(tbu)-OH involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, AC-Tyr(tbu)-OH can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the AC-Tyr(tbu)-OH molecule . This process allows for the selective labeling of proteins at tyrosine sites.
Biochemical Pathways
The biochemical pathways affected by AC-Tyr(tbu)-OH are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, AC-Tyr(tbu)-OH could potentially influence these pathways.
Pharmacokinetics
It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of AC-Tyr(tbu)-OH would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of AC-Tyr(tbu)-OH would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The result of AC-Tyr(tbu)-OH’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .
Action Environment
The action of AC-Tyr(tbu)-OH can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of AC-Tyr(tbu)-OH, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of AC-Tyr(tbu)-OH .
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Tyr(tbu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)



![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)